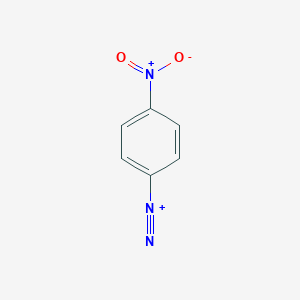

4-Nitrobenzenediazonium

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMFHHGKLRTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-05-0 (chloride), 456-27-9 (fluoroborate) | |

| Record name | 4-Nitrophenyldiazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065762 | |

| Record name | Benzenediazonium, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-49-1 | |

| Record name | 4-Nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14368-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyldiazonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Nitrobenzenediazonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-nitrobenzenediazonium tetrafluoroborate (B81430) from 4-nitroaniline (B120555). This versatile reagent is a crucial intermediate in organic synthesis, particularly in the production of azo dyes and in various applications within the pharmaceutical and materials science sectors.[1] This document outlines the detailed experimental protocol, quantitative data, reaction mechanism, and essential safety precautions.

Introduction

This compound tetrafluoroborate is a relatively stable diazonium salt that serves as a valuable precursor for introducing the 4-nitrophenyl group into various molecules.[1] Its synthesis involves the diazotization of 4-nitroaniline, a process that converts the primary aromatic amine into a diazonium salt. The use of tetrafluoroboric acid facilitates the isolation of the diazonium salt as a more stable tetrafluoroborate salt compared to its chloride counterpart.[2] This guide will detail a standard laboratory procedure for this synthesis.

Experimental Protocol

The following protocol is a synthesized procedure based on established laboratory methods for the diazotization of aromatic amines.[3][4][5][6]

Materials:

-

4-Nitroaniline

-

Hydrofluoroboric acid (HBF₄, ~50% in water)

-

Sodium nitrite (B80452) (NaNO₂)

-

Distilled water

-

Diethyl ether

-

Ice

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or pipette

-

Büchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Fume hood

Procedure:

-

Dissolution of 4-Nitroaniline: In a fume hood, dissolve the 4-nitroaniline in a mixture of hydrofluoroboric acid and distilled water in a beaker or Erlenmeyer flask. Gentle heating may be required to fully dissolve the solid.[6]

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[3]

-

Preparation of Sodium Nitrite Solution: In a separate container, prepare a solution of sodium nitrite in distilled water. Cool this solution in the ice bath as well.

-

Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred 4-nitroaniline solution.[3][6] The rate of addition should be controlled to keep the reaction temperature below 5 °C.

-

Reaction Completion and Precipitation: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30-40 minutes.[4] The this compound tetrafluoroborate will precipitate out of the solution as a solid.

-

Isolation of the Product: Collect the precipitate by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the collected solid several times with small portions of ice-cold diethyl ether to remove any unreacted starting materials and impurities.[4]

-

Drying: Dry the final product under vacuum. It is critical to avoid heating the diazonium salt as it can be explosive when dry.[3]

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound tetrafluoroborate.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitroaniline | 1.0 equivalent | [4] |

| Hydrofluoroboric Acid (50%) | ~3.4 mL per 10 mmol of aniline | [4] |

| Sodium Nitrite | 1.0 equivalent | [4] |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | [3] |

| Reaction Time | 40 minutes after NaNO₂ addition | [4] |

| Product | ||

| Appearance | Dark yellow powder | [7] |

| Molar Mass | 237.93 g/mol |

Reaction Workflow and Mechanism

The synthesis proceeds via an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, acts as the electrophile.

Caption: Workflow for the synthesis of this compound tetrafluoroborate.

The reaction mechanism involves the formation of the nitrosonium ion, which then reacts with the amino group of 4-nitroaniline to form an N-nitrosamine intermediate. This intermediate then undergoes tautomerization and subsequent dehydration to yield the diazonium ion.

Safety and Handling

This compound tetrafluoroborate and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

4-Nitroaniline: Highly toxic and an irritant.[3] Handle with gloves, safety goggles, and a lab coat in a well-ventilated fume hood.

-

Hydrofluoroboric Acid: Corrosive and toxic. Avoid contact with skin and eyes.

-

Sodium Nitrite: Toxic and an oxidizing agent.

-

This compound Tetrafluoroborate: Diazonium salts can be explosive when dry and are sensitive to shock and friction.[3][8] It is imperative to keep the compound in solution or handle the dry solid with extreme care, avoiding heat and grinding. Store in a cool, dry, and well-ventilated place.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a protective suit.[9][10]

-

Spills and Waste Disposal: In case of a spill, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[11] Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

This technical guide provides a foundational understanding of the synthesis of this compound tetrafluoroborate. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking this procedure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. Solved Given Diazotization of P-Nitroaniline Reaction | Chegg.com [chegg.com]

- 7. This compound tetrafluoroborate | C6H4BF4N3O2 | CID 68006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Formation of 4-Nitrobenzenediazonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, synthesis, and characterization of 4-nitrobenzenediazonium salt, a versatile intermediate in organic synthesis. This document details the reaction kinetics, experimental protocols, and spectroscopic data to facilitate its use in research and development.

Core Mechanism of Diazotization

The formation of this compound salt from 4-nitroaniline (B120555) is achieved through a diazotization reaction. This process involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.[1][2][3][4][5] The reaction is highly sensitive to temperature and is generally carried out at 0-5°C to prevent the decomposition of the unstable diazonium salt.[6]

The overall reaction can be summarized as follows:

H₂NC₆H₄NO₂ + NaNO₂ + 2HX → [O₂NC₆H₄N₂]⁺X⁻ + NaX + 2H₂O

The mechanism proceeds through several key steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid (like HCl or H₂SO₄), sodium nitrite is protonated to form nitrous acid (HNO₂).[1][6] Depending on the acid concentration, nitrous acid can exist in equilibrium with other more potent nitrosating agents, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).[2][3]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-nitroaniline attacks the electrophilic nitrosating agent. This forms an N-nitrosamine intermediate.[1][2][3]

-

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide.[1][2] Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule leads to the formation of the resonance-stabilized this compound ion.[1][2][3]

The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[2]

Reaction Pathway

Quantitative Data

The following table summarizes key quantitative data for the formation and characterization of this compound salts.

| Parameter | Value | Notes and References |

| Kinetics | ||

| Reaction Order | Second-order overall | With respect to nitrous acid in excess hydrochloric acid. |

| Spectroscopic Data (this compound Tetrafluoroborate) | ||

| ¹H NMR (400 MHz, d6-Acetone), δ (ppm) | 9.20 (d, J = 9.40 Hz, 2H), 8.87 (d, J = 9.41 Hz, 2H) | Protons ortho and meta to the diazonium group, respectively.[7] |

| ¹³C NMR (100 MHz, d6-Acetone), δ (ppm) | 154.2 (2C), 135.0 (2C), 126.4, 121.4 | Aromatic carbons.[7] |

| FTIR (KBr), ν (cm⁻¹) | ~2310, ~1520, ~1340, ~1082 | N≡N stretch, asymmetric NO₂ stretch, symmetric NO₂ stretch, and C-N stretch, respectively.[8][9] |

| Physical Properties (this compound Tetrafluoroborate) | ||

| Molecular Formula | C₆H₄BF₄N₃O₂ | [10] |

| Molecular Weight | 236.92 g/mol | [10] |

| Melting Point | 144-148 °C (decomposes) |

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should consult original literature for specific applications and safety considerations.

In situ Preparation of this compound Sulfate (B86663) Solution

This protocol is suitable for immediate use of the diazonium salt in subsequent reactions, such as azo coupling.

Materials:

-

4-Nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of distilled water.

-

To the diluted sulfuric acid, add 1.38 g of 4-nitroaniline.

-

Gently heat the mixture to dissolve the 4-nitroaniline.

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of distilled water and cool the solution.

-

Slowly add the cold NaNO₂ solution dropwise to the 4-nitroaniline solution while maintaining the temperature between 0-5°C and stirring continuously.

-

The resulting solution contains this compound sulfate and should be used immediately.

Synthesis and Isolation of this compound Tetrafluoroborate (B81430)

This protocol allows for the isolation of a more stable, solid form of the diazonium salt.

Materials:

-

4-Nitroaniline

-

Hydrofluoroboric acid (HBF₄, 50%)

-

Sodium Nitrite (NaNO₂)

-

Acetone

-

Diethyl ether

-

Distilled Water

-

Ice

Procedure:

-

Dissolve 10 mmol of 4-nitroaniline in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.

-

Cool the mixture to 0°C in an ice-water bath.

-

Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water and cool it.

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0°C.

-

Stir the resulting mixture for 40 minutes at 0°C.

-

Collect the precipitate by filtration.

-

Redissolve the solid in a minimum amount of acetone.

-

Add ice-cold diethyl ether to precipitate the this compound tetrafluoroborate.

-

Filter the solid, wash with several small portions of diethyl ether, and dry under vacuum.[7]

Safety Precautions: Diazonium salts, particularly in their solid form, can be explosive when dry and are sensitive to shock and heat. Always handle with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Perform the reactions in a well-ventilated fume hood.

Experimental Workflow

References

- 1. byjus.com [byjus.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Diazotization Reaction Mechanism [unacademy.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound tetrafluoroborate | C6H4BF4N3O2 | CID 68006 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 4-Nitrobenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability, decomposition pathways, and products of 4-nitrobenzenediazonium salts. Emphasizing safety and experimental rigor, this document serves as an essential resource for professionals handling these highly reactive yet synthetically valuable compounds.

Introduction

This compound salts are pivotal intermediates in organic synthesis, widely employed in the manufacturing of azo dyes and in the development of pharmaceutical compounds.[1] The diazonium group is an excellent leaving group, readily displaced by a wide range of nucleophiles, which allows for diverse functionalization of the aromatic ring. However, this high reactivity is intrinsically linked to thermal instability. Many diazonium salts are hazardous, capable of explosive decomposition when subjected to heat, friction, or shock, particularly in the solid state.[2][3][4] A thorough understanding of the thermal properties and decomposition mechanisms of this compound and its various salt forms is therefore critical for safe handling, process development, and reaction optimization.

This guide details the factors influencing the stability of these salts, summarizes key thermal analysis data, elucidates the primary decomposition pathways and resulting products, and outlines standard experimental protocols for their synthesis and analysis.

Thermal Stability

The stability of this compound salts is not absolute and is significantly influenced by several factors, most notably the counter-ion, the physical state of the compound, and the surrounding chemical environment.

-

Influence of the Counter-ion: The choice of the counter-ion is crucial for the stability of the isolated salt. While simple salts like this compound chloride are generally considered dangerously explosive, salts with complex, non-nucleophilic anions such as tetrafluoroborate (B81430) (BF₄⁻) or tosylate (TsO⁻) are significantly more stable and can often be isolated.[4][5][6] this compound tetrafluoroborate is one of the most commonly used forms due to its relative stability for handling on the benchtop.[5] Recent studies have also shown that the triflate (CF₃SO₃⁻) salt exhibits increased storage stability compared to its tosylate and tetrafluoroborate counterparts.[7][8]

-

Physical State: Solid, dry diazonium salts present the highest risk of explosive decomposition.[2][9] The hazard is substantially mitigated when the compound is kept wet or in a cold aqueous solution.[9] Most incidents involving diazonium compounds occur during the isolation or accumulation of the solid material.[10]

-

Substituent Effects: The presence of a strong electron-withdrawing group, such as the nitro (–NO₂) group at the para-position, influences the reactivity and stability of the diazonium cation.[6][11]

Quantitative Thermal Data

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for quantifying the thermal stability of diazonium salts. DSC measures the heat flow into or out of a sample as it is heated, revealing the temperature at which decomposition begins (onset temperature, T_onset) and the energy released.

| Salt | Parameter | Value | Notes | Reference(s) |

| This compound Tetrafluoroborate (4-NBD-BF₄) | Melting Point | 144 °C | Often decomposes upon melting. | [12] |

| This compound Tetrafluoroborate (4-NBD-BF₄) | T_onset (Decomposition) | 150 °C | DSC data shows a sharp exothermic peak, indicative of a potential thermal runaway event.[4][13] | [4][13] |

| This compound Tosylate | T_onset (Decomposition) | Varies; compared in stability studies | Stability is comparable to the tetrafluoroborate salt. | [7][8] |

| This compound Triflate | T_onset (Decomposition) | Varies; compared in stability studies | Found to have increased storage stability compared to tosylate and tetrafluoroborate salts.[7][8] | [7][14] |

Decomposition Pathways and Products

The decomposition of this compound salts can proceed through two primary mechanistic pathways: heterolytic and homolytic dediazoniation. The dominant pathway is determined by the reaction conditions, including solvent, acidity, temperature, and the presence of initiators or inhibitors.

-

Heterolytic (Sₙ1-type) Dediazoniation: This pathway involves the cleavage of the C–N bond to form molecular nitrogen (N₂) and a highly reactive 4-nitrophenyl cation. This mechanism is favored in acidic aqueous solutions and mixed alcohol-water solvents.[15] The resulting aryl cation rapidly reacts with any nucleophile present in its solvation shell.

-

Homolytic (Radical) Dediazoniation: This pathway involves the formation of a 4-nitrophenyl radical and a nitrogen molecule. It can be initiated by single-electron transfer from reducing agents, certain metal cations (like Cu⁺), or through photoinduction.[5] The thermal decomposition in some organic solvents may also have a significant radical component.[11]

Caption: Competing heterolytic and homolytic decomposition pathways.

Decomposition Products

The products formed from the decomposition of this compound are highly dependent on the conditions.

| Condition | Solvent / Reagents | Major Products | Mechanism | Reference(s) |

| Solid State, Thermal | N/A (Solid) | Nitrogen gas (N₂), significant energy release. | N/A | [3][10] |

| Solid State, Fire Conditions | N/A (Solid) | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx). For BF₄⁻ salt: Hydrogen fluoride (B91410) (HF), Boron oxides. | Combustion | [12][16][17] |

| Solution, Thermal | Water (aqueous acid) | 4-Nitrophenol, Nitrogen (N₂), H⁺ | Heterolytic | [5] |

| Solution, Thermal | Alcohols (e.g., Methanol) | 4-Nitroanisole (ether product), Nitrobenzene (reduction product), Nitrogen (N₂). | Hetero/Homolytic | [18][19] |

| Solution, Catalytic | CuCl / HCl (Sandmeyer Reaction) | 4-Chloronitrobenzene, Nitrogen (N₂) | Radical (via SET) | [3] |

| Solution, Catalytic | H₃PO₂ (Hypophosphorous Acid) | Nitrobenzene (deamination), Nitrogen (N₂) | Radical | [3] |

Experimental Protocols

Accurate characterization of this compound salts requires precise experimental procedures for both synthesis and analysis.

Protocol 1: Synthesis of this compound Tetrafluoroborate

This protocol describes a typical laboratory-scale synthesis via diazotization of 4-nitroaniline (B120555).

Materials:

-

4-Nitroaniline

-

Tetrafluoroboric acid (HBF₄, ~48% in H₂O)

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Diethyl ether (cold)

-

Ice

Procedure:

-

Dissolution: Suspend 4-nitroaniline in a calculated amount of aqueous tetrafluoroboric acid in a flask.

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine slurry should form.

-

Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cold aniline (B41778) slurry. The rate of addition must be carefully controlled to maintain the temperature below 5 °C.[2][10][20]

-

Reaction: Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the yellow diazonium salt precipitate should be observed.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with small portions of cold water, cold ethanol, and finally cold diethyl ether to facilitate drying.

-

Drying: Dry the product under vacuum. CRITICAL SAFETY NOTE: Do not use heat. The dry product is a primary explosion hazard and should be handled with extreme care, behind a blast shield, and in small quantities.[2][9]

Caption: Workflow for the synthesis of this compound tetrafluoroborate.

Protocol 2: Thermal Analysis by DSC/TGA

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Sample Preparation: Accurately weigh 1-3 mg of the dry diazonium salt into an aluminum DSC pan (for DSC) or a ceramic/platinum TGA pan (for TGA).

-

Encapsulation: For DSC, hermetically seal the pan to contain any pressure generated during decomposition. A pinhole may be added to the lid for controlled gas release if desired.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Thermal Program: Heat the sample at a constant rate, typically 10-20 °C/min, under an inert nitrogen atmosphere.[13] The temperature range should span from ambient to well beyond the expected decomposition temperature (e.g., 30 °C to 300 °C).

-

Data Acquisition: Record the heat flow (DSC) and mass loss (TGA) as a function of temperature.

-

Data Analysis:

-

DSC: Determine the onset temperature (T_onset), peak temperature (T_peak), and the integrated energy of the exothermic decomposition peak (ΔH_d).

-

TGA: Determine the temperature ranges of mass loss and quantify the percentage of mass lost, which can be correlated with the loss of N₂ and other fragments.

-

Caption: General workflow for DSC and TGA experiments.

Protocol 3: Analysis of Decomposition Products by GC-MS/LC-MS

This protocol is for identifying products from decomposition in a solvent.

Procedure:

-

Decomposition Reaction: Dissolve a known quantity of the this compound salt in the chosen solvent (e.g., water, methanol) in a sealed reaction vial. Heat the solution at a controlled temperature (e.g., 75-85 °C) for a sufficient time to ensure complete decomposition.[7]

-

Sample Preparation: After cooling, dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile (B52724), ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the organic products.

-

GC-MS Analysis (for volatile products): Inject the prepared sample into a GC-MS system. Use a standard non-polar or mid-polar column (e.g., DB-5ms). The temperature program should ramp from a low temperature (~50 °C) to a high temperature (~280 °C) to elute all components. Mass spectra are used to identify the eluting peaks by comparison with spectral libraries.

-

LC-MS Analysis (for non-volatile/labile products): Inject the prepared sample into an LC-MS system, typically using a reverse-phase column (e.g., C18). The mobile phase is usually a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid). Mass spectrometry (e.g., ESI-MS) is used for detection and identification.

Safety and Handling

The handling of this compound salts requires strict adherence to safety protocols due to their potential for violent decomposition.

Cardinal Rules for Handling Diazonium Salts:

-

Assume Instability: Always treat isolated diazonium salts as potentially explosive, especially when their properties are unknown.[2]

-

Minimize Quantities: Whenever possible, work with small quantities. It is recommended to handle no more than 0.75 mmol of potentially explosive diazonium salts at one time.[2][3][10]

-

Control Temperature: Prepare and handle diazonium salts at low temperatures (below 5 °C) whenever feasible. Never heat solid diazonium salts above 40 °C unless performing a controlled thermal analysis on a milligram scale.[2][3]

-

Avoid Mechanical Stress: Do not grind, scrape, or subject solid diazonium salts to friction or shock. Use plastic or wood spatulas instead of metal ones.[2][9][10]

-

Keep Moist: The presence of a solvent, particularly water, significantly stabilizes diazonium salts. Dry salts pose a much greater hazard.[9]

-

Ensure Venting: Diazotization and decomposition reactions produce nitrogen gas. Ensure that reaction vessels are properly vented to avoid pressure buildup.[2][10]

-

Quench Residual Material: Before disposal or workup, any unreacted diazonium salt in a reaction mixture should be quenched, for example, by adding a solution of hypophosphorous acid.[2][3]

Conclusion

This compound salts are indispensable reagents in modern organic chemistry. However, their utility is matched by their inherent hazards. A comprehensive understanding of their thermal stability, which is critically dependent on the counter-ion and physical state, is paramount for any researcher in the field. By characterizing decomposition pathways and products under various conditions and adhering to rigorous experimental and safety protocols, scientists can harness the synthetic power of these compounds while effectively mitigating the associated risks. The data and procedures outlined in this guide provide a foundational framework for the safe and effective use of this compound salts in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. Diazonium compound - Wikipedia [en.wikipedia.org]

- 6. Buy this compound chloride | 100-05-0 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. shura.shu.ac.uk [shura.shu.ac.uk]

- 12. fishersci.com [fishersci.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Mechanism of dediazoniation of arenediazonium salts with triphenylphosphine and trialkyl phosphites. Generation of cation radicals from trivalent phosphorus compounds and their reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Safer alternative for aryldiazonium chemistry [mpg.de]

The Reaction of 4-Nitrobenzenediazonium with Aromatic Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The coupling of 4-nitrobenzenediazonium salts with aromatic amines is a cornerstone reaction in synthetic organic chemistry, primarily for the synthesis of azo dyes. These dyes are not only vital in the textile and printing industries but are also increasingly significant in biomedical applications, including diagnostics, drug delivery, and photopharmacology.[1][2][3] The potent electron-withdrawing nature of the para-nitro group makes the this compound ion a highly reactive electrophile, facilitating rapid and efficient coupling with electron-rich aromatic systems.[4] This guide provides an in-depth examination of the reaction mechanism, detailed experimental protocols, quantitative performance data, and a review of its applications in research and development.

Core Reaction Mechanism

The synthesis of azo compounds from this compound and aromatic amines is a two-stage process:

-

Diazotization: A primary aromatic amine, 4-nitroaniline, is converted into a diazonium salt by reaction with nitrous acid (HNO₂).[5] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to prevent the decomposition of the diazonium salt.[6][7]

-

Azo Coupling: The resulting this compound ion acts as a weak electrophile and undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic amine (the coupling component).[8] The coupling typically occurs at the para position of the amine due to steric hindrance and electronic activation.[9] The reaction is highly pH-dependent; coupling with amines is generally carried out in weakly acidic to neutral conditions.[10]

The overall mechanism enhances the electrophilicity of the diazonium salt due to the electron-withdrawing nitro group, which leads to a faster coupling rate.[4]

Quantitative Data Summary

The reactivity of the diazonium salt is significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), increase the electrophilicity of the diazonium ion and accelerate the rate of the coupling reaction.[4]

| Diazonium Salt Component | Coupling Component | Key Conditions | Relative Performance/Yield | Reference |

| 4-Nitroaniline | N,N-Dimethylaniline | H₂SO₄/NaNO₂, 0-5 °C | Forms intensely colored solid product | [11] |

| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | Not specified | High reaction yield | [4] |

| Substituted Anilines | 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one | Not specified | Electron-withdrawing groups lead to faster coupling rates | [4] |

| 4-Aminophenol | Naphthalen-2-ol | HCl/NaNO₂, 0-5 °C | Typical organic synthesis yields | [12] |

Experimental Protocols

The following protocols describe the synthesis of an azo dye by reacting this compound with N,N-dimethylaniline.[4][11]

Safety Precautions: This experiment involves hazardous materials. Concentrated sulfuric acid is highly corrosive. 4-nitroaniline, sodium nitrite, and N,N-dimethylaniline are toxic. Diazonium salts can be explosive when dry and should be kept in a cold aqueous solution and used immediately.[10][11] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

Protocol 1: Preparation of this compound Sulfate (B86663) Solution

-

Acid Preparation: In a suitable flask, carefully add 2 mL of concentrated sulfuric acid (H₂SO₄) to 10 mL of distilled water. Caution: Always add acid to water. Cool the solution in an ice bath.[4]

-

Amine Dissolution: To the cooled, diluted sulfuric acid, add 1.38 g of 4-nitroaniline. Gently warm the mixture if necessary to dissolve the solid.[4]

-

Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.[4]

-

Nitrite Solution: In a separate test tube, dissolve 0.69 g of sodium nitrite (NaNO₂) in approximately 2 mL of distilled water.[4]

-

Diazotization: Slowly add the NaNO₂ solution dropwise to the cold 4-nitroaniline-sulfuric acid mixture while maintaining the temperature between 0-5 °C and stirring continuously.[4] The resulting solution contains the this compound sulfate and should be used immediately.[4][10]

Protocol 2: Azo Coupling with N,N-Dimethylaniline

-

Amine Solution: In a separate beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M hydrochloric acid (HCl). Cool this solution in an ice bath.[4]

-

Coupling Reaction: Slowly add the cold this compound sulfate solution (from Protocol 1) to the N,N-dimethylaniline solution with constant stirring. An intense color change should be observed as the azo dye forms.[4][11]

-

Precipitation: After the addition is complete, slowly add approximately 10 mL of cold 1 M sodium hydroxide (B78521) (NaOH) to the reaction mixture. This will induce the precipitation of the azo dye.[4][11]

-

Isolation and Purification:

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irep.iium.edu.my [irep.iium.edu.my]

- 4. benchchem.com [benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 8. storage.imrpress.com [storage.imrpress.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 12. cuhk.edu.hk [cuhk.edu.hk]

A Technical Guide to the Spectroscopic Characterization of 4-Nitrobenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-nitrobenzenediazonium salts. These compounds are versatile reagents in organic synthesis, with significant applications in the development of dyes, pharmaceuticals, and functionalized materials.[1][2] A thorough understanding of their spectroscopic properties is crucial for confirming their synthesis, assessing their purity, and studying their subsequent reactions.

Introduction to this compound Salts

This compound salts are organic compounds characterized by a diazonium group (–N₂⁺) and a nitro group (–NO₂) attached to a benzene (B151609) ring, most commonly at the para position. The general structure consists of the this compound cation and a counter-anion, such as tetrafluoroborate (B81430) (BF₄⁻) or chloride (Cl⁻). The tetrafluoroborate salt is often preferred due to its greater stability and ease of handling.[3] These salts are typically synthesized by the diazotization of 4-nitroaniline (B120555).[4]

The reactivity of the diazonium group makes these salts valuable intermediates. They can undergo a variety of reactions, including azo coupling to form azo dyes and substitution reactions where the diazonium group is replaced by other functional groups.[3]

Spectroscopic Characterization Methods

A combination of spectroscopic techniques is employed to fully characterize this compound salts. This guide will cover Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The this compound cation exhibits characteristic absorption bands in the UV region. In situ monitoring of the diazotization reaction of 4-nitroaniline shows the formation of the diazonium salt with a weak absorption band extending into the visible region.[5] A molar absorptivity coefficient of approximately 50 ± 10 M⁻¹ cm⁻¹ has been reported at 474 nm.[5]

Table 1: UV-Vis Spectroscopic Data for this compound Salts

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| This compound salt | Aqueous pH 2 / DMSO | ~474 | 50 ± 10 M⁻¹ cm⁻¹ | [5] |

| Diazonium salts (general) | Various | 250-400 | Not specified | [6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound tetrafluoroborate shows characteristic absorption bands for the diazonium group (N≡N stretching) and the nitro group (symmetric and asymmetric stretching).

Table 2: Key IR Absorption Bands for this compound Tetrafluoroborate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Diazonium (N₂⁺) | N≡N stretch | ~2280 - 2310 | [7][8] |

| Nitro (NO₂) | Asymmetric stretch | ~1530 | [8] |

| Nitro (NO₂) | Symmetric stretch | ~1350 | [8] |

| Tetrafluoroborate (BF₄⁻) | B-F stretch | ~1010 - 1080 | [7][8] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing the symmetric vibrations of non-polar bonds. The N≡N stretching vibration in diazonium salts gives a strong and characteristic Raman signal.

Table 3: Key Raman Shifts for this compound Tetrafluoroborate

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Isotopic Shift (¹⁵N) | Reference |

| N≡N stretch | 2310 | 2277 | [9] |

| Benzene ring stretch | 1585-1611 | - | [10] |

| C-H in-plane bending & C-N stretch | 1073-1080 | - | [10] |

| Au-C bond (on Au surface) | 412 | - | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. ¹H, ¹³C, and ¹⁵N NMR are all used for the characterization of this compound salts.

Table 4: NMR Spectroscopic Data for this compound Tetrafluoroborate

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | DMSO-d₆ | 8.68 (d, 2H), 8.10 (d, 2H) | [7] |

| ¹³C | DMSO-d₆ | 146.57, 134.42, 131.63, 114.72 | [7] |

| ¹⁵N | Not specified | Chemical shifts and spin-spin coupling constants are key parameters. | [4] |

Note: Chemical shifts can vary slightly depending on the solvent and the specific counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is a powerful tool for confirming the molecular weight of the this compound cation.

Table 5: Mass Spectrometry Data for this compound Tetrafluoroborate

| Ion | m/z | Relative Intensity (%) |

| [C₆H₄N₂]⁺ | 81.0 | 100.0 |

| [C₆H₄N₃O₂]⁺ | 150.1 | (Molecular ion of cation) |

| [C₄H₂]⁺ | 54.0 | 35.9 |

| [C₂H₂]⁺ | 26.0 | 6.8 |

| [N₂]⁺ | 28.0 | 37.8 |

| [C₅H₃]⁺ | 53.0 | 8.5 |

| [C₆H₄]⁺ | 126.0 | 32.5 |

Data extracted from a representative mass spectrum. The molecular ion of the intact salt is typically not observed; instead, the cation is detected. Fragmentation patterns provide structural information.[11]

Experimental Protocols

Synthesis of this compound Tetrafluoroborate

This protocol is a general procedure for the synthesis of aryldiazonium tetrafluoroborate salts and can be adapted for 4-nitroaniline.

Materials:

-

4-Nitroaniline

-

Hydrofluoroboric acid (50%)

-

Sodium nitrite (B80452)

-

Acetone

-

Diethyl ether

-

Distilled water

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

Dissolve 4-nitroaniline (10 mmol) in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add a solution of sodium nitrite (10 mmol) in 1.5 mL of H₂O dropwise while maintaining the temperature at 0 °C.

-

Stir the resulting mixture for 40 minutes at 0 °C.

-

Collect the precipitate by filtration.

-

Dry the precipitate and re-dissolve it in a minimum amount of acetone.

-

Add ice-cooled diethyl ether until the diazonium tetrafluoroborate salt precipitates.

-

Filter the salt, wash it several times with small portions of diethyl ether, and dry it under a vacuum.[12]

General Protocol for Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the this compound salt in a suitable solvent (e.g., acetonitrile, water).

-

Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

-

Use a matched cuvette containing the pure solvent as a reference.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for ATR-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

-

Place a small amount of the solid sample on a microscope slide.

-

Focus the laser (e.g., 661 nm or 691 nm) on the sample.[9][10]

-

Collect the scattered light and generate the Raman spectrum.

NMR Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire the ¹H, ¹³C, and/or ¹⁵N NMR spectra using an appropriate NMR spectrometer.

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum over the desired m/z range.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound tetrafluoroborate.

Spectroscopic Characterization Workflow

Caption: Logical workflow for the spectroscopic characterization of the synthesized salt.

Conclusion

The spectroscopic characterization of this compound salts is a multi-faceted process that relies on the complementary information provided by various analytical techniques. UV-Vis, IR, Raman, NMR, and Mass Spectrometry each offer unique insights into the electronic structure, functional groups, molecular vibrations, atomic connectivity, and molecular weight of these important chemical intermediates. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling confident identification and utilization of this compound salts in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound tetrafluoroborate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Buy this compound | 14368-49-1 [smolecule.com]

- 4. This compound | C6H4N3O2+ | CID 66851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Operando surface optical nanometrology reveals diazonium salts’ visible photografting mechanism - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00439B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. archimer.ifremer.fr [archimer.ifremer.fr]

- 11. This compound TETRAFLUOROBORATE(456-27-9) MS [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

Technical Guide: Solubility and Handling of 4-Nitrobenzenediazonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-nitrobenzenediazonium tetrafluoroborate (B81430), a versatile reagent in organic synthesis. The information herein is intended to assist researchers and professionals in the effective handling and application of this compound in various organic media.

Core Properties of this compound Tetrafluoroborate

This compound tetrafluoroborate is a light brown to yellow crystalline powder.[1] It is recognized for its relative stability compared to other diazonium salts, making it a valuable intermediate in the synthesis of azo dyes and other functionalized aromatic compounds.[1] The compound has a melting point range of 144-148 °C, with decomposition.[1][2]

Solubility Data

The solubility of this compound tetrafluoroborate is a critical parameter for its use in solution-phase reactions. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Acetonitrile | 50 mg/mL[3] | 25 | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][4][5][6][7] | Not Specified | - |

| Water | Reacts[8] | Not Specified | Reacts to form corresponding phenol. |

| Diethyl Ether | Sparingly Soluble | Not Specified | Used as a wash solvent during synthesis, suggesting low solubility.[9] |

It is important to note that this compound tetrafluoroborate is moisture-sensitive and will react with water.[2][4][8] Therefore, anhydrous solvents are recommended for its use in non-aqueous reactions.

Experimental Protocols

I. Synthesis of this compound Tetrafluoroborate

This protocol outlines a general procedure for the synthesis of this compound tetrafluoroborate from 4-nitroaniline (B120555).

Materials:

-

4-Nitroaniline

-

Hydrofluoroboric acid (50%)

-

Sodium nitrite (B80452)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether (anhydrous)

-

Distilled water

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a suitable flask, dissolve 10 mmol of 4-nitroaniline in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of distilled water.

-

Cool the mixture to 0 °C using an ice-water bath.

-

While maintaining the temperature at 0 °C, slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water dropwise.

-

Stir the resulting reaction mixture for 40 minutes at 0 °C.

-

Collect the precipitate by filtration and dry it.

-

Re-dissolve the dried precipitate in a minimal amount of anhydrous acetone.

-

Add ice-cooled anhydrous diethyl ether to the acetone solution until precipitation of the diazonium tetrafluoroborate salt is complete.

-

Filter the salt, wash it several times with small portions of cold diethyl ether, and dry it under vacuum.[9]

II. Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a standard method for determining the solubility of this compound tetrafluoroborate in an organic solvent.

Materials:

-

This compound tetrafluoroborate (synthesized and dried)

-

Anhydrous organic solvent of interest

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound tetrafluoroborate to a series of vials.

-

To each vial, add a known volume of the anhydrous organic solvent.

-

Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed in the bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound tetrafluoroborate using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculate the solubility in the desired units (e.g., g/L or mol/L).

Visualizations

The following diagrams illustrate key processes involving this compound tetrafluoroborate.

Caption: Synthesis of this compound Tetrafluoroborate.

Caption: Azo Coupling Reaction Workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound TETRAFLUOROBORATE | 456-27-9 [chemicalbook.com]

- 3. 4-ニトロベンゼンジアゾニウムテトラフルオロホウ酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound tetrafluoroborate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. 456-27-9 CAS MSDS (this compound TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound tetrafluoroborate, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Hydrolysis of 4-Nitrobenzenediazonium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 4-nitrobenzenediazonium in aqueous solutions. The document details the reaction kinetics, thermodynamics, and a standardized experimental protocol for monitoring the reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and other areas where diazonium salt chemistry is relevant.

Introduction

The this compound ion (4-NBD) is an aromatic diazonium cation formed from the diazotization of 4-nitroaniline.[1] Diazonium salts are highly versatile intermediates in organic synthesis, widely used in the preparation of a variety of aromatic compounds.[2] The hydrolysis of arenediazonium salts to form phenols is a fundamental reaction in this class. In aqueous solutions, the this compound ion undergoes hydrolysis to yield 4-nitrophenol (B140041) and nitrogen gas. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction outcomes and for the application of diazonium chemistry in various fields, including the synthesis of pharmaceutical compounds.

The hydrolysis of this compound is known to follow first-order kinetics, with the rate-determining step being the unimolecular cleavage of the C-N bond.[2] The stability of the diazonium ion is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group in the para position, generally increase the stability of the diazonium salt.[3]

Reaction Mechanism and Kinetics

The hydrolysis of this compound in aqueous solution proceeds via a heterolytic dediazoniation mechanism. In this pathway, the diazonium group departs as a molecule of nitrogen (N₂), leaving behind a highly reactive aryl cation. This cation is then rapidly attacked by a water molecule, followed by deprotonation to yield the final product, 4-nitrophenol.

The reaction can be represented by the following scheme:

Overall Reaction: C₆H₄N₂O₂⁺ + 2H₂O → C₆H₅NO₃ + N₂ + H₃O⁺

The decomposition of this compound salts generally follows first-order kinetics. The rate of reaction is primarily dependent on the concentration of the diazonium salt and the temperature.

Quantitative Data

Due to the limited availability of specific experimental data for the hydrolysis of this compound in neutral aqueous solution in the public domain, the following tables present a set of illustrative kinetic and thermodynamic parameters. These values are calculated based on a plausible activation energy within the typical range of 85 to 150 kJ/mol for the decomposition of arenediazonium salts.[3] It is important to note that these values should be considered as estimations and may vary depending on the specific experimental conditions.

Table 1: Hypothetical First-Order Rate Constants for the Hydrolysis of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |

| 40 | 313.15 | 1.0 x 10⁻⁵ |

| 50 | 323.15 | 3.5 x 10⁻⁵ |

| 60 | 333.15 | 1.1 x 10⁻⁴ |

| 70 | 343.15 | 3.3 x 10⁻⁴ |

Table 2: Calculated Thermodynamic Activation Parameters for the Hydrolysis of this compound

| Parameter | Value | Units |

| Activation Energy (Ea) | 100 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 97.4 | kJ/mol |

| Entropy of Activation (ΔS‡) | -25.0 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298.15 K | 104.9 | kJ/mol |

Note: The values in Table 1 are hypothetical and calculated for illustrative purposes using the Arrhenius equation with an assumed activation energy of 100 kJ/mol. The thermodynamic parameters in Table 2 are derived from this hypothetical dataset.

Experimental Protocols

This section outlines a detailed methodology for studying the kinetics of the hydrolysis of this compound in an aqueous solution using UV-Vis spectroscopy.

4.1. Materials and Reagents

-

This compound tetrafluoroborate (B81430) (or other stable salt)

-

Deionized water

-

Buffer solutions (e.g., phosphate (B84403) buffer for pH control, if required)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes (1 cm path length)

-

Thermostatted cuvette holder or water bath

-

Volumetric flasks and pipettes

-

pH meter

4.2. Preparation of Solutions

-

Stock Solution of this compound: Prepare a stock solution of this compound salt of a known concentration (e.g., 1 mM) in ice-cold deionized water. It is crucial to keep this solution cold to minimize decomposition before the kinetic runs.

-

Reaction Medium: Prepare the desired aqueous solution for the kinetic study. This can be deionized water or a buffer solution of a specific pH.

4.3. Kinetic Measurement Procedure

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of 4-nitrophenol (approximately 400 nm in basic solution or 317 nm in acidic/neutral solution).

-

Temperature Equilibration: Equilibrate the reaction medium in a thermostatted water bath or directly in the thermostatted cuvette holder of the spectrophotometer to the desired reaction temperature.

-

Initiation of the Reaction: To initiate the reaction, add a small, known volume of the cold this compound stock solution to the pre-heated reaction medium in the cuvette. The final concentration of the diazonium salt should be in a range that gives a measurable absorbance change (e.g., 0.05-0.1 mM).

-

Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time. The frequency of data collection will depend on the reaction rate (e.g., every 30-60 seconds for slower reactions, or more frequently for faster reactions at higher temperatures).

-

Determination of A∞: Continue data collection until the reaction is complete, as indicated by a stable absorbance reading (A∞). Alternatively, A∞ can be determined by measuring the absorbance of a solution of 4-nitrophenol with a concentration corresponding to the complete conversion of the initial diazonium salt.

-

Repeat at Different Temperatures: Repeat the kinetic measurements at several different temperatures (e.g., 40, 50, 60, and 70 °C) to determine the activation energy.

4.4. Data Analysis

-

Calculation of the First-Order Rate Constant (k): For a first-order reaction, the rate constant can be determined from the slope of a plot of ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this plot will be equal to -k.

-

Arrhenius Plot: Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant (8.314 J/(mol·K)).

-

Eyring Plot and Thermodynamic Parameters: Plot ln(k/T) versus 1/T. The slope of this plot is -ΔH‡/R, and the y-intercept is ln(kB/h) + ΔS‡/R, where ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, kB is the Boltzmann constant, and h is the Planck constant. The Gibbs free energy of activation (ΔG‡) can then be calculated using the equation ΔG‡ = ΔH‡ - TΔS‡.

Visualizations

Caption: Heterolytic hydrolysis pathway of this compound.

Caption: Workflow for the kinetic analysis of 4-NBD hydrolysis.

References

Electrochemical properties of 4-Nitrobenzenediazonium compounds

An In-depth Technical Guide on the Electrochemical Properties of 4-Nitrobenzenediazonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-NBD) compounds, particularly this compound tetrafluoroborate (B81430), are versatile reagents in the field of electrochemistry.[1][2] Their primary utility lies in the ability to modify conductive surfaces such as gold, glassy carbon, and various alloys through a process known as electrografting.[3][4][5] This surface modification is achieved via the electrochemical reduction of the diazonium salt, which leads to the formation of a highly reactive aryl radical. This radical then forms a covalent bond with the electrode surface, resulting in a robust and stable organic layer.[6][7] The attached 4-nitrophenyl group can be further electrochemically reduced to an amino group, providing a versatile platform for the subsequent immobilization of biomolecules, making 4-NBD a cornerstone in the development of electrochemical biosensors and other sensing platforms.[8][9]

This technical guide provides a comprehensive overview of the core electrochemical properties of 4-NBD compounds. It includes a summary of key quantitative data, detailed experimental protocols for common electrochemical techniques, and visualizations of the underlying electrochemical processes to aid in understanding and application.

Electrochemical Properties and Reaction Mechanisms

The electrochemical behavior of 4-NBD is characterized by the irreversible reduction of the diazonium group, leading to the covalent attachment of a 4-nitrophenyl layer onto the electrode surface.[10] Subsequent reduction of the nitro group to an amine can also be achieved electrochemically.

Electrografting Mechanism

The electrografting of 4-NBD onto a conductive surface is initiated by a one-electron transfer to the diazonium cation. This process results in the cleavage of the C-N bond, releasing a molecule of dinitrogen and generating a 4-nitrophenyl radical. This highly reactive radical then attacks the electrode surface, forming a stable covalent bond.[7][11] The process can lead to the formation of either a monolayer or a multilayer film, depending on the experimental conditions such as the concentration of the diazonium salt and the applied potential or number of cycles in cyclic voltammetry.[12][13][14]

dot

Caption: Electrochemical grafting mechanism of this compound.

Cyclic Voltammetry of 4-NBD

Cyclic voltammetry (CV) is a key technique for studying the electrochemical properties of 4-NBD and for modifying electrode surfaces. A typical cyclic voltammogram of 4-NBD in an acidic medium on a glassy carbon electrode shows distinct reduction peaks.[15][16] The first scan often reveals an irreversible peak corresponding to the reduction of the diazonium salt and the grafting of the 4-nitrophenyl layer.[17] In subsequent scans, this peak diminishes or disappears, indicating the passivation of the electrode surface by the grafted organic film.[10] Additional peaks at more negative potentials are attributed to the multi-step reduction of the nitro group (-NO₂) on the grafted layer to a hydroxylamine (B1172632) (-NHOH) and subsequently to an amine (-NH₂) group.[16][18] The presence of two initial reduction peaks for the diazonium salt has been a subject of study, with suggestions of a surface-catalyzed reduction on a clean surface followed by an uncatalyzed reduction on the partially modified surface.[10][19]

Quantitative Electrochemical Data

The following tables summarize key quantitative data for the electrochemical behavior of this compound compounds on different electrode materials.

Table 1: Reduction Peak Potentials of this compound Tetrafluoroborate

| Electrode Material | Electrolyte | Peak Potential (V vs. Ag/AgCl) | Reference |

| Glassy Carbon | 0.1 M HCl | ~0.05 V (Peak II: NO₂ reduction) | |

| Glassy Carbon | 0.1 M HCl | ~-0.6 V (Peak III: NO₂ to NH₂ reduction) | |

| Al-7075 Alloy | 0.1 M TBATFB in Acetonitrile (B52724) | ~-0.6 V | [3] |

| Glassy Carbon | 0.1 M H₂SO₄ | Multiple peaks observed | [17] |

| Glassy Carbon | 0.1 M [Bu₄N]BF₄ in Acetonitrile | Two distinct reduction peaks | [20] |

Table 2: Surface Coverage of Grafted 4-Nitrophenyl Layers

| Electrode Material | Method | Surface Coverage (mol/cm²) | Reference |

| Glassy Carbon | Electrochemical Reduction | 1.41 x 10⁻¹⁰ (for GCE/p-NO₂) | [8] |

| Glassy Carbon | Electrochemical Reduction | 1.74 x 10⁻¹⁰ (for GCE/p-NH₂) | [8] |

| Glassy Carbon | Electrochemical Reduction | 6.5 x 10⁻¹⁰ | [5] |

| Highly Oriented Pyrolytic Graphite (HOPG) | Electrochemical Reduction | 1.6 x 10⁻¹⁰ | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the electrochemical analysis and surface modification with 4-NBD.

Synthesis of this compound Tetrafluoroborate

A common method for the synthesis of diazonium salts involves the diazotization of the corresponding aniline.[21]

Materials:

-

Sodium nitrite (B80452) (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Diethyl ether

-

Ice bath

Procedure:

-

Dissolve 4-nitroaniline in a solution of tetrafluoroboric acid.

-

Cool the solution in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a designated period in the ice bath.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold 5% tetrafluoroboric acid, followed by cold ethanol and diethyl ether.

-

Air-dry the product and store it in a cool, dark, and dry place.

Electrode Modification by Cyclic Voltammetry

Materials:

-

Working electrode (e.g., Glassy Carbon Electrode, Gold Electrode)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

This compound tetrafluoroborate (4-NBD)

-

Supporting electrolyte (e.g., 0.1 M HCl, or 0.1 M Tetrabutylammonium tetrafluoroborate in acetonitrile)[3][15]

-

Polishing materials (e.g., alumina (B75360) slurries)

-

Solvents for rinsing (e.g., deionized water, ethanol, acetonitrile)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size. Rinse thoroughly with deionized water and sonicate in ethanol and deionized water to remove any polishing residues. Dry the electrode under a stream of nitrogen.

-

Electrochemical Setup: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Electrolyte Preparation: Prepare a solution of 4-NBD (e.g., 2.5 mM) in the chosen supporting electrolyte.[16] De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes.

-

Electrografting: Immerse the electrodes in the de-aerated 4-NBD solution. Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., +0.5 V) to a negative vertex potential (e.g., -0.8 V) and back for a specified number of cycles (typically 1-10 cycles) at a defined scan rate (e.g., 50 mV/s).[3]

-

Post-Modification Cleaning: After electrografting, remove the modified electrode from the cell, rinse it thoroughly with the solvent used for the electrolyte (e.g., acetonitrile or water), followed by sonication in the same solvent to remove any physisorbed material.[22] Dry the electrode under a stream of nitrogen.

dot

Caption: Workflow for electrode modification using cyclic voltammetry.

Electrochemical Reduction of Grafted Nitro Groups

Materials:

-

4-NBD modified working electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., Platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Supporting electrolyte (e.g., 0.1 M HCl or phosphate-buffered saline, pH 7.4)[8][15]

Procedure:

-

Electrochemical Setup: Assemble the three-electrode cell with the 4-NBD modified working electrode, reference electrode, and counter electrode in the supporting electrolyte.

-

Nitro Group Reduction: Perform cyclic voltammetry by scanning the potential to a sufficiently negative value to reduce the nitro group. For example, cycling the potential between +0.6 V and -0.8 V in an acidic medium can achieve this reduction.[15] Alternatively, constant potential electrolysis at a specific negative potential (e.g., -0.6 V) can be applied until the current decays to a baseline level.

-

Characterization: The successful reduction to the amine group can be confirmed by the appearance of new redox peaks in the cyclic voltammogram (e.g., the quasi-reversible wave for the nitroso/hydroxylamine couple) or by other surface characterization techniques.[18]

dot

Caption: Electrochemical reduction pathway of the grafted nitro group.

Applications in Biosensor Development

The ability to functionalize electrode surfaces with 4-NBD and subsequently convert the nitro group to an amine group is highly valuable for the development of biosensors.[6][23] The resulting amino groups provide reactive sites for the covalent immobilization of various bioreceptor molecules such as antibodies, enzymes, and DNA.[8][9] This versatility has led to the use of 4-NBD in the fabrication of immunosensors, enzyme-based biosensors, and nucleic acid sensors for the detection of a wide range of analytes, from small molecules to proteins and pathogens.[23][24] The robust covalent attachment of the sensing layer via diazonium chemistry contributes to the stability and reusability of the biosensors.

References

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessing Surface Coverage of Aminophenyl Bonding Sites on Diazotised Glassy Carbon Electrodes for Optimised Electrochemical Biosensor Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New insight into the electrochemical reduction of different aryldiazonium salts in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04482F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosensors and their applications – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrografting of 4-Carboxybenzenediazonium on Glassy Carbon Electrode: The Effect of Concentration on the Formation of Mono and Multilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evidence of monolayer formation via diazonium grafting with a radical scavenger: electrochemical, AFM and XPS monitoring - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. electrochemsci.org [electrochemsci.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. Electrografting of this compound Salts on Al-7075 Alloy Surfaces—The Role of Intermetallic Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

4-Nitrobenzenediazonium as an Electrophile in Organic Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrobenzenediazonium and its role as a potent electrophile in a variety of organic reactions. The heightened electrophilicity of this diazonium salt, owing to the strong electron-withdrawing nature of the para-nitro group, makes it a valuable reagent in the synthesis of a diverse range of azo compounds and other functionalized aromatic systems. This guide details the core principles of its reactivity, provides specific experimental protocols for key transformations, and explores its burgeoning applications in drug development and biosensor technology.

Core Concepts: The Electrophilicity of this compound

The this compound cation ([O₂N-C₆H₄-N₂]⁺) is a highly effective electrophile in aromatic substitution reactions. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and the presence of the nitro group in the para position further activates the diazonium ion towards nucleophilic attack. This enhanced electrophilicity allows it to react with a wide array of nucleophiles, most notably activated aromatic compounds in diazo coupling reactions.

The general mechanism for the synthesis of the this compound salt involves the diazotization of 4-nitroaniline (B120555). This is typically achieved by treating 4-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

Key Organic Reactions and Mechanistic Pathways

The primary application of this compound as an electrophile is in diazo coupling reactions to form azo compounds. These reactions are fundamental to the synthesis of a vast number of dyes and have significant implications in the development of functional materials and pharmaceuticals.

Diazo Coupling with Activated Aromatic Compounds

This compound readily couples with electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The reaction proceeds via an electrophilic aromatic substitution mechanism where the diazonium ion attacks the electron-rich aromatic ring.

-

Coupling with Phenols: The reaction with phenols is typically carried out under mildly alkaline conditions to deprotonate the phenol (B47542) to the more nucleophilic phenoxide ion. The coupling generally occurs at the para position to the hydroxyl group unless this position is blocked.

-

Coupling with Anilines: Coupling with anilines is usually performed in weakly acidic to neutral conditions. The amino group is a strong activating group, directing the electrophilic attack to the para position.

-

Coupling with Naphthols: Naphthols are highly activated aromatic systems and react readily with this compound to produce intensely colored azo dyes.

Reaction with Active Methylene (B1212753) Compounds

This compound can also react as an electrophile with compounds containing active methylene groups (e.g., diethyl malonate, ethyl acetoacetate, acetylacetone). The reaction typically occurs in the presence of a base, which deprotonates the active methylene group to form a highly nucleophilic carbanion. This carbanion then attacks the terminal nitrogen of the diazonium salt.

Quantitative Data on Coupling Reactions

The following tables summarize quantitative data for selected coupling reactions of this compound with various nucleophiles.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol | 4-(4-Nitrophenylazo)phenol (B74906) | Aqueous NaOH, 0-5 °C | 97 | [2] |

| Aniline (B41778) | 4-Nitro-4'-aminoazobenzene | Aqueous HCl, then NaOAc, 0-5 °C | High | [3] |

| N,N-Dimethylaniline | p-(4-Nitrobenzeneazo)-N,N-dimethylaniline | Aqueous HCl, then NaOH, 0-5 °C | Not specified | [1] |

| Resorcinol | 4-Nitro-2',4'-dihydroxyazobenzene | Alkaline solution, 0-5 °C | 80 | [1] |

| β-Naphthol | 1-(4-Nitrophenylazo)-2-naphthol | NaOH solution, 0-5 °C | Not specified | [4] |

| Diethyl Malonate | Diethyl 2-(2-(4-nitrophenyl)hydrazono)malonate | Alkaline conditions | up to 92 (for a related reaction) | [5] |

Spectroscopic Characterization of Azo Dyes

The azo compounds synthesized from this compound exhibit characteristic spectroscopic features.

| Spectroscopic Technique | Key Features |